molecular formula C9H12N2 B594560 3,5-dicyclopropyl-1H-pyrazole CAS No. 1288339-30-9

3,5-dicyclopropyl-1H-pyrazole

Cat. No. B594560
Key on ui cas rn: 1288339-30-9
M. Wt: 148.209
InChI Key: IMRIYHZNPLWXAW-UHFFFAOYSA-N
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Patent
US08377970B2

Procedure details

Intermediate 1 (5.3 g, 35 mmol) and hydrazine hydrate (1.8 mL, 38.3 mmol) in ethanol (20 mL) were refluxed overnight. Work-up (H2O/AcOEt) after cooling the mixture to ambient temperature gave the title compound as a brown solid. M.P.: 161-164° C. 1H-NMR (δ ppm, CDCl3, 400 MHz): 15.2 (bs, 1H), 5.65 (s, 1H), 2.16-2.09 (m, 2H), 1.18-1.14 (m, 4H), 0.98-0.94 (m, 4H). MS (m/z): 149.04 [M+H]+.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
H2O AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=O)[CH2:5][C:6]([CH:8]2[CH2:10][CH2:9]2)=O)[CH2:3][CH2:2]1.O.[NH2:13][NH2:14].O.CCOC(C)=O>C(O)C>[CH:1]1([C:4]2[CH:5]=[C:6]([CH:8]3[CH2:10][CH2:9]3)[NH:14][N:13]=2)[CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)C1CC1)=O
Name
Quantity
1.8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
H2O AcOEt
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NNC(=C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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